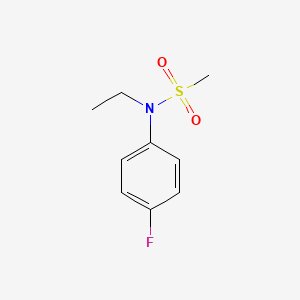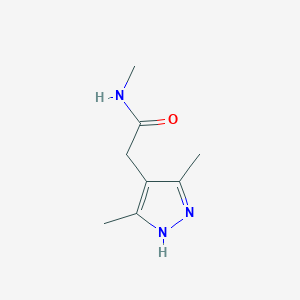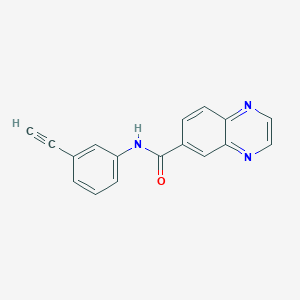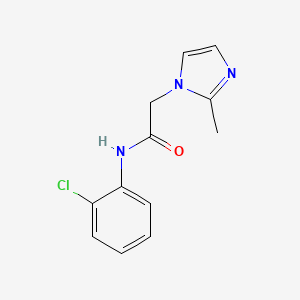![molecular formula C15H18N4O B7567695 N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CPI-455, and it has been studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide can modulate the expression of various genes, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Its mechanism of action has also been linked to the regulation of the immune system, which can have implications in various diseases.
実験室実験の利点と制限
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has several advantages for lab experiments. Its synthesis has been optimized for high yield and purity, making it suitable for further studies. Its mechanism of action has also been extensively studied, which has provided insights into its potential therapeutic applications. However, the compound also has some limitations, including its stability and solubility, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as its stability and solubility, to improve its efficacy in vivo. Additionally, the compound can be used as a tool compound to study the role of BRD4 in various diseases, which can provide insights into the development of novel therapeutics.
合成法
The synthesis of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves several steps. The starting material is 3-amino-N-cyclopropylbenzamide, which is reacted with methyl iodide to form N-methyl-3-amino-N-cyclopropylbenzamide. This intermediate is then reacted with 2-chloromethylimidazole to form N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further studies.
科学的研究の応用
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been studied extensively, which has provided insights into its potential therapeutic applications.
特性
IUPAC Name |
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-8-7-16-14(19)10-17-13-4-2-3-11(9-13)15(20)18-12-5-6-12/h2-4,7-9,12,17H,5-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVXXJPWGYDRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)

![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)





![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)

![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)